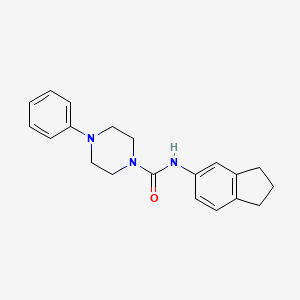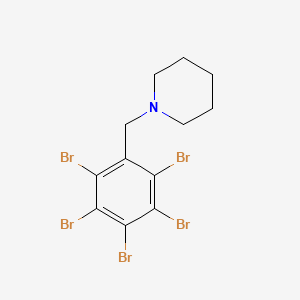
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its various biological activities. DPI is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays an important role in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide exerts its biological activities by inhibiting the activity of PKC, a family of serine/threonine kinases that play a critical role in regulating various cellular processes. PKC is involved in the activation of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are essential for cell survival and proliferation. By inhibiting PKC, N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has been found to inhibit the release of histamine from mast cells, which is involved in allergic reactions. N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes, including vasodilation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for PKC inhibition. N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has been shown to be more potent and selective than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide is its potential toxicity and side effects, which may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide. One potential direction is to investigate the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide and to identify potential biomarkers for predicting its efficacy and toxicity in clinical settings.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide is a potent and selective inhibitor of PKC that has been widely used in scientific research for its various biological activities. N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells and has potential therapeutic applications in other diseases. However, further studies are needed to fully understand the molecular mechanisms underlying its biological activities and to develop more potent and selective PKC inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-18-10-9-16-5-4-6-17(16)15-18)23-13-11-22(12-14-23)19-7-2-1-3-8-19/h1-3,7-10,15H,4-6,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUMQRLXZUKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine dihydrochloride](/img/structure/B4703756.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)
![methyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703776.png)
![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703784.png)
![3,6-dichloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4703789.png)
![N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B4703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4703810.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4703828.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride](/img/structure/B4703837.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4703843.png)
![1-ethyl-4-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4703852.png)